Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate
Description
Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate is a bicyclic heterocyclic compound featuring a partially hydrogenated imidazo[1,5-a]pyrazine core. Key structural attributes include:
- Methyl ester at position 1, enhancing solubility in organic solvents.
- Tetrahydro configuration (5H,6H,7H,8H), reducing ring strain and increasing stability compared to fully unsaturated analogs.
This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and antiviral agents .
Properties
IUPAC Name |
methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O2/c1-14-7(13)6-5-4-10-2-3-12(5)8(9)11-6/h10H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIHEKAPDXWFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CNCCN2C(=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate typically involves the bromination of the imidazo[1,5-A]pyrazine core followed by esterification. One common method includes the reaction of 3-bromoimidazo[1,5-A]pyrazine with methanol in the presence of a suitable catalyst under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-A]pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to these targets, leading to the modulation of biological pathways. This interaction can result in the inhibition of enzyme activity or the activation of receptor-mediated signaling pathways .
Comparison with Similar Compounds
Substituent Variations at Position 1 (Carboxylate Ester)
a. Ethyl Ester Derivatives
- Ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate hydrochloride (CAS: 2567504-43-0):
b. Benzyl Ester Derivatives
c. tert-Butyl Ester Derivatives
Substituent Variations at Position 3 (Bromo vs. Other Halogens/Functional Groups)
a. Chloro Derivatives
- 3-Chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate (CAS: EN300-1725609):
b. Non-Halogenated Derivatives
- 7-(4-Methoxyphenylmethyl)-imidazo[1,5-a]pyrazin-8(7H)-one (Compound 3g): Melting point: 183–185°C, higher than brominated analogs due to crystalline packing from the methoxyphenyl group . Synthetic yield: 86% via mesoionic intermediate polymerization, indicating efficient routes for non-halogenated derivatives .
Core Saturation and Ring Modifications
a. Fully Unsaturated Imidazo[1,5-a]pyrazines
- Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 15): Electrophilicity: Increased reactivity at the dioxo site compared to tetrahydro derivatives . Biological activity: Enhanced binding to kinase ATP pockets due to planarity .
Table 1: Physical and Spectral Properties of Selected Analogs
Biological Activity
Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C9H8BrN3O2
- Molecular Weight : 272.08 g/mol
- CAS Number : [insert CAS number if available]
Mechanisms of Biological Activity
Research indicates that compounds in the imidazo[1,5-A]pyrazine class can exhibit various biological activities:
- ENPP1 Inhibition : Similar compounds have been shown to inhibit ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), a negative regulator of the cGAS-STING pathway. This inhibition can enhance immune responses and is being explored for cancer immunotherapy applications .
- AMPAR Modulation : Some derivatives have been identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs), which are crucial for synaptic transmission and plasticity in the central nervous system. This modulation may have implications for treating neurological disorders .
Table 1: Summary of Biological Activities
Case Study 1: ENPP1 Inhibition in Cancer Therapy
A notable study explored the efficacy of imidazo[1,2-a]pyrazine derivatives as ENPP1 inhibitors. Compound 7 , a derivative closely related to this compound, demonstrated significant tumor growth inhibition when combined with anti-PD-1 therapy in murine models. The combination treatment resulted in a tumor growth inhibition rate of 77.7% and improved survival rates compared to controls .
Case Study 2: Neurological Applications
Another research effort focused on the modulation of AMPARs by imidazo[1,2-a]pyrazines. The study found that specific derivatives could effectively block glutamate-induced calcium flux in HEK-293 cells expressing AMPARs. These findings suggest potential therapeutic applications in conditions like epilepsy and other neurodegenerative diseases where AMPAR activity is dysregulated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
